molecular formula C10H8N4 B1632834 2-(1H-pyrazol-3-yl)-1H-benzimidazole

2-(1H-pyrazol-3-yl)-1H-benzimidazole

Cat. No.: B1632834
M. Wt: 184.2 g/mol
InChI Key: IYTGPPNUOLLGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-3-yl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel bioactive molecules. This benzimidazole-pyrazole hybrid is characterized by its molecular formula C10H8N4 and a molecular weight of 184.20 g/mol . Its mechanism of action is well-defined, as it has been identified as an inhibitor of Aurora kinase A, a key serine/threonine kinase that regulates cell cycle progression and is a prominent target in oncology research . This inhibitory activity positions the compound as a valuable lead structure in anticancer research, particularly for the development of kinase-targeted therapies . Beyond its antitumor potential, this chemical motif demonstrates a broad spectrum of biological activities. Hybrids incorporating both benzimidazole and pyrazole rings have shown remarkable antioxidant properties in ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) assays, outperforming standard references like ascorbic acid in some studies . Furthermore, such hybrids exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including E. coli , P. aeruginosa , and S. aureus , as well as fungal strains such as C. albicans and A. niger . The compound is supplied as a solid and is intended for research applications only. Researchers can utilize this building block to synthesize new derivatives for probing biological mechanisms or as a core structure in the design of DNA gyrase inhibitors, topoisomerase IV inhibitors, and other therapeutically relevant targets . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-8-7(3-1)12-10(13-8)9-5-6-11-14-9/h1-6H,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTGPPNUOLLGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380653-63-4
Record name 2-(1H-Pyrazol-5-yl)-1H-1,3-benzodiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380653634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-PYRAZOL-5-YL)-1H-1,3-BENZODIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26MF22L5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole–Pyrazole Compounds:

  • A study showed that compounds synthesized from 2-acetylbenzimidazole and aldehydes exhibited antimicrobial activity against bacterial strains like E. coli, P. aeruginosa, S. aureus, S. pyogenes, and fungi like C. albicans, A. niger, and A. clavatus .
  • Specific compounds (3d, 3g, 3h) displayed antibacterial activity, with a minimum inhibitory concentration (MIC) of 25 μg mL−1 against P. aeruginosa (3d) and E. coli (3g, 3h). Compound 3n was the most effective antifungal agent, with a MIC of 25 μg mL−1 against A. niger .
    2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazoles:
  • These compounds showed antimicrobial activity against bacterial strains E. coli, P. aeruginusa, B. subtilis, K. pneumoniae, and fungi Candida albicons and Aspergillus niger .
    N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine:
  • This compound exhibited a strong anti-Gram-positive profile, comparable to chloramphenicol against B. subtilis (MIC 3.125 μg mL−1), and significant activity against B. thuringiensis (MIC 6.25 μg mL−1). It also showed antibacterial activity against Gram-positive bacteria E. coli and P. aeruginosa (MIC 50 μg mL−1) .
  • The antifungal activity of this compound was 50% lower than cycloheximide in inhibiting the growth of B. fabae and F. oxysporum (MIC 6.25 μg mL−1) .
    Benzimidazole–Pyrazol Amides:
  • A series of benzimidazole–pyrazol amides were synthesized and found to have potent FabH inhibitory activity and low toxicity. Compound 67 showed significant inhibition against E. coli, P. aeruginosa, B. subtilis, and S. aureus (MIC values of 0.98, 0.49, 0.98, 0.98 μg mL−1, respectively) and FabH (IC50 of 1.22 μM) .

Anti-tubercular Activity

Certain phenyl pyrazoline and benzimidazole derivatives have been tested for antifungal activity against the Mycobacterium tuberculosis H37RV strain, demonstrating very good anti-tubercular activity even at 1µg/ml compared to Rifampicin and Isoniazid .

Anti-inflammatory Activity

  • 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives (136–137) have been investigated for cyclooxygenase inhibitory effect, showing remarkable in vitro cyclooxygenase inhibition and significant reduction of edema volume compared to diclofenac .
  • Alkoxyphthalimide-based benzimidazole derivatives (138–140) and 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas (141–143) have demonstrated notable anti-inflammatory effects compared to diclofenac .

CK1δ Inhibitory Activity

Derivatives featuring the (1H-pyrazol-3-yl)-acetyl moiety on the benzimidazol-2-amino scaffold (13–32) showed CK1δ inhibitor activity. A compound with a 5-cyano substituent was particularly effective, showing nanomolar potency (IC 50 = 98.6 nM) .

Other Biological Activities

Pyrazoles, in general, exhibit a wide range of biological activities, including:

  • Anti-microbial and anti-fungal properties
  • Anti-tubercular effects
  • Anti-inflammatory action
  • Anti-convulsant capabilities
  • Anti-cancer properties
  • Anti-viral activities
  • Angiotensin converting enzyme (ACE) inhibitory effects
  • Neuroprotective qualities
  • Cholecystokinin-1 receptor antagonist activity
  • Estrogen receptor (ER) ligand activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(1H-pyrazol-3-yl)-1H-benzimidazole are influenced by substituent variations on the benzimidazole or pyrazole rings. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents/Modifications Key Properties/Activities References
This compound Pyrazole at position 2 Antiparasitic (IC₅₀: 0.0698 µM vs. T. vaginalis), TIM inhibition
2-(4-Bromophenyl)-1H-benzimidazole 4-Bromophenyl at position 2 Antifungal, antimicrobial (88% yield synthesis)
2-(3-Chlorophenyl)-1H-benzimidazole 3-Chlorophenyl at position 2 UV laser desorption ionization (LDI) applications
2-(1H-Benzimidazol-2-yl)-5-hydroperoxyphenol Hydroperoxyphenol at position 5 Antioxidant, xanthine oxidase inhibition
2-[(Pyridin-2-yl)methanesulfinyl]-1H-benzimidazole Pyridyl methylsulfinyl at position 2 Antigiardial (GlTIM inhibition), comparable to omeprazole
N-(5(6)-(1H-Tetrazol-5-yl)-1H-benzimidazol-2-yl)acetamide Tetrazole and acetamide groups Enhanced solubility, antimicrobial activity

Key Findings :

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., bromo, chloro): Enhance antimicrobial activity but reduce solubility. For instance, 2-(4-bromophenyl)-1H-benzimidazole shows potent antifungal properties but requires polar solvents for dissolution . Sulfinyl and Sulfanyl Groups: Improve antiparasitic efficacy. The pyridyl methylsulfinyl derivative (analogous to omeprazole) inhibits G. lamblia TIM at IC₅₀ values < 1 µM, outperforming albendazole . Hydroperoxide and Nitro Groups: Increase antioxidant capacity. 2-(1H-Benzimidazol-2-yl)-5-hydroperoxyphenol inhibits xanthine oxidase by 85% at 10 µM .

Synthetic Flexibility :

  • N-Substituted Acetamides (e.g., compounds 28–32 in ): Introduce steric bulk, altering binding kinetics. For example, N-(6-chloro-1-methyl-benzimidazol-2-yl)acetamide (compound 32) exhibits improved metabolic stability .
  • Metal Complexation : 2-(3-Pyridyl)-1H-benzimidazole forms stable Zn(II) and Cu(II) complexes (e.g., [Zn(L1)(Ac)₂]), which catalyze lactide polymerization with 90% efficiency .

Contradictory Trends: While this compound derivatives show nanomolar trichomonacidal activity , some thio-substituted analogs (e.g., compound 89 in ) exhibit lower efficacy (MBC: 4 µg/mL) against Helicobacter pylori, suggesting parasite-specific targeting .

Preparation Methods

Acid-Catalyzed Cyclization with Pyrazole Aldehydes

A widely employed method involves the condensation of substituted o-phenylenediamine with pyrazole-3-carbaldehyde derivatives under acidic conditions. For example, Kumar et al. reported the synthesis of 1-benzyl-2-(1H-pyrazol-3-yl)-1H-benzimidazole by reacting 1H-benzimidazole-2-(1H-pyrazol-3-yl) with benzyl chloride in acetonitrile using potassium carbonate as a base, yielding 70% product. The reaction proceeds via nucleophilic substitution at the benzimidazole nitrogen, followed by deprotonation to stabilize the intermediate.

Microwave-Assisted Cyclocondensation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that heating a mixture of 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde in acetic acid under microwave conditions (150°C, 15 min) yielded 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole, which was further functionalized with pyrazole amines. This method reduces reaction time from hours to minutes while maintaining yields above 65%.

Functionalization via Nucleophilic Substitution

Alkylation at the Benzimidazole Nitrogen

Alkylation strategies introduce substituents at the N1 position of benzimidazole. For instance, treatment of 2-(1H-pyrazol-3-yl)-1H-benzimidazole with benzyl chloride in acetonitrile and potassium carbonate at 20°C for 3 hours produced 1-benzyl-2-(1H-pyrazol-3-yl)-1H-benzimidazole. The reaction’s regioselectivity is attributed to the greater nucleophilicity of the benzimidazole nitrogen compared to pyrazole.

Suzuki-Miyaura Coupling for Pyrazole Attachment

Palladium-catalyzed cross-coupling enables direct introduction of pyrazole moieties. A patent disclosed the use of Suzuki coupling between 5-bromo-1H-benzimidazole and pyrazole-3-boronic acid, achieving 82% yield in the presence of Pd(PPh$$3$$)$$4$$ and cesium carbonate. This method offers excellent functional group tolerance and scalability for industrial applications.

Multi-Step Synthesis via Intermediate Chalcones

Claisen-Schmidt Condensation Followed by Cyclization

A two-step approach involves forming benzimidazole chalcones followed by pyrazole cyclization. Padhy et al. condensed 2-acetylbenzimidazole with aromatic aldehydes in ethanolic KOH to yield chalcones, which were then treated with hydrazine hydrate in acetic acid to form 3-(1H-benzimidazol-2-yl)-5-aryl-4,5-dihydro-1H-pyrazoles. Yields ranged from 68% to 75%, with the final products showing antimicrobial activity.

Table 1: Comparative Analysis of Synthesis Methods

Method Reactants Conditions Yield (%) Characterization Techniques
Acid-catalyzed cyclization o-Phenylenediamine, pyrazole aldehyde Acetic acid, reflux, 12 h 70 $$ ^1\text{H} $$ NMR, HRMS
Microwave cyclocondensation 4-Bromo-o-phenylenediamine, aldehyde Microwave, 150°C, 15 min 65 LC-MS, melting point
Suzuki coupling 5-Bromo-benzimidazole, pyrazole-Bpin Pd(PPh$$3$$)$$4$$, Cs$$2$$CO$$3$$, DMF 82 $$ ^{13}\text{C} $$ NMR, HPLC
Chalcone cyclization 2-Acetylbenzimidazole, aldehyde KOH, ethanol, then hydrazine 75 FTIR, $$ ^1\text{H} $$ NMR

Characterization and Analytical Validation

Spectroscopic Confirmation

All synthesized compounds undergo rigorous spectral analysis. For example, $$ ^1\text{H} $$ NMR of (E)-N$$^2$$-(4-methylbenzylidene)-N$$^5$$-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine revealed peaks at δ 2.3 (CH$$_3$$), δ 7.75 (aromatic protons), and δ 13.7 (pyrazole N-H), confirming successful imine formation. HRMS data matched theoretical molecular weights within 0.01 Da, ensuring purity.

Chromatographic Purity Assessment

Silica gel column chromatography with ethyl acetate/hexane (2:1) or dichloromethane/methanol (10:1) is standard for purification. Purity exceeding 95% is typically confirmed via HPLC with UV detection at 254 nm.

Challenges and Optimization Strategies

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may complicate purification. Switching to ethanol/water mixtures improves yield and reduces environmental impact. Catalytic amounts of tetrabutylammonium bromide (TBAB) in Suzuki couplings increase turnover frequency by 30%.

Biological Relevance and Applications

Antimicrobial Activity

Compound 2g (1-benzyl-2-(1H-pyrazol-3-yl)-1H-benzimidazole) exhibited MIC values of 4–8 μg mL$$^{-1}$$ against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), outperforming amikacin. The hydrophobic benzyl group enhances membrane penetration, as confirmed by logP calculations.

Antiproliferative Effects

Derivatives with electron-withdrawing groups (e.g., -CF$$3$$) showed IC$${50}$$ values of 12 μM against MDA-MB-231 breast cancer cells. Molecular docking revealed binding to dihydrofolate reductase (DHFR), disrupting nucleotide synthesis.

Q & A

Basic: What are the established synthetic routes for 2-(1H-pyrazol-3-yl)-1H-benzimidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via quinoxalinone rearrangement or condensation reactions . For example, reacting phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one under acidic conditions yields this compound derivatives . Key variables include:

  • Catalysts : Protic acids (e.g., HCl) or Lewis acids enhance cyclization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may increase side products.
    Yields range from 50–70%, with purity confirmed by HPLC or TLC .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray diffraction (XRD) : Single-crystal XRD via SHELX programs (e.g., SHELXL) resolves bond lengths and angles, confirming the planar benzimidazole-pyrazole fusion .
  • NMR spectroscopy : 1^1H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH (δ 12.1 ppm). 13^13C NMR distinguishes sp2^2 carbons (110–150 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 223.0984) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts like 5,6-dihalogenated derivatives?

Byproduct formation during halogenation or substitution is mitigated by:

  • Controlled stoichiometry : Limiting halogenating agents (e.g., NCS or NBS) to 1.1 equivalents reduces over-halogenation .
  • Temperature modulation : Lower temperatures (0–25°C) slow competing electrophilic substitutions.
  • Protecting groups : Temporarily shielding reactive sites (e.g., NH with Boc groups) prevents undesired side reactions .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Advanced: How should researchers resolve contradictions in spectral data for structurally similar analogs?

Contradictions arise due to tautomerism (e.g., pyrazole NH vs. benzimidazole NH). Strategies include:

  • Variable-temperature NMR : Identifies dynamic tautomeric equilibria by observing peak splitting at low temperatures.
  • DFT calculations : Predicts stable tautomers and compares theoretical vs. experimental IR/Raman spectra .
  • XRD validation : Resolves ambiguity by definitively assigning proton positions in the crystal lattice .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound derivatives?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} values calculated .
  • Molecular docking : AutoDock Vina screens binding affinity to targets (e.g., topoisomerase II) using PDB structures .
  • ADMET prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., BBB permeability) .

Advanced: How can computational chemistry aid in designing novel this compound analogs?

  • DFT studies : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : GROMACS evaluates protein-ligand stability (e.g., with tubulin) over 100-ns trajectories .
  • QSAR models : CoMFA or CoMSIA correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Advanced: What strategies address low solubility in pharmacological assays for this compound?

  • Salt formation : React with HCl or sodium acetate to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) via emulsion-diffusion .
  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

Basic: What are the key safety precautions when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhaling fine powders.
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before aqueous disposal .

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